molecular formula C25H27N5O3 B11487891 7-(Adamantan-1-YL)-8-(2-hydroxyphenyl)-1,3-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-G]purine-2,4-dione

7-(Adamantan-1-YL)-8-(2-hydroxyphenyl)-1,3-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-G]purine-2,4-dione

Cat. No.: B11487891
M. Wt: 445.5 g/mol
InChI Key: JYLWPMMFXYBLAD-UHFFFAOYSA-N
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Description

7-(Adamantan-1-YL)-8-(2-hydroxyphenyl)-1,3-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-G]purine-2,4-dione is a complex organic compound that features a unique structure combining adamantane, hydroxyphenyl, and imidazopurine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Adamantan-1-YL)-8-(2-hydroxyphenyl)-1,3-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-G]purine-2,4-dione typically involves multi-step organic reactionsThe final steps involve the formation of the imidazopurine ring system under controlled conditions, such as specific temperatures and pH levels .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

7-(Adamantan-1-YL)-8-(2-hydroxyphenyl)-1,3-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-G]purine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions include oxidized quinone derivatives, reduced imidazopurine compounds, and substituted adamantane or hydroxyphenyl derivatives .

Scientific Research Applications

7-(Adamantan-1-YL)-8-(2-hydroxyphenyl)-1,3-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-G]purine-2,4-dione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(Adamantan-1-YL)-8-(2-hydroxyphenyl)-1,3-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-G]purine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to the inhibition or activation of various biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Adamantan-1-yl)-5-aryl-1,3,4-oxadiazoles
  • 2-(Adamantan-1-yl)-5-aryltetrazoles
  • N-[(Adamantan-1-yl)alkyl]-acetamides

Uniqueness

7-(Adamantan-1-YL)-8-(2-hydroxyphenyl)-1,3-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-G]purine-2,4-dione is unique due to its combination of adamantane, hydroxyphenyl, and imidazopurine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C25H27N5O3

Molecular Weight

445.5 g/mol

IUPAC Name

7-(1-adamantyl)-6-(2-hydroxyphenyl)-2,4-dimethylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C25H27N5O3/c1-27-21-20(22(32)28(2)24(27)33)29-13-19(25-10-14-7-15(11-25)9-16(8-14)12-25)30(23(29)26-21)17-5-3-4-6-18(17)31/h3-6,13-16,31H,7-12H2,1-2H3

InChI Key

JYLWPMMFXYBLAD-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)C4=CC=CC=C4O)C56CC7CC(C5)CC(C7)C6

Origin of Product

United States

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